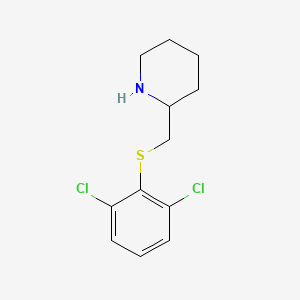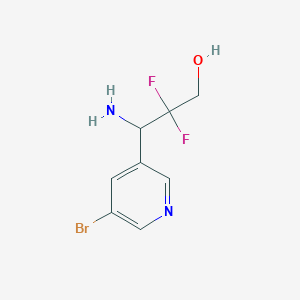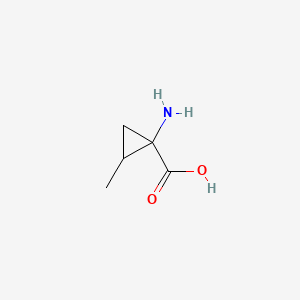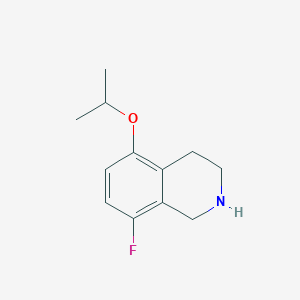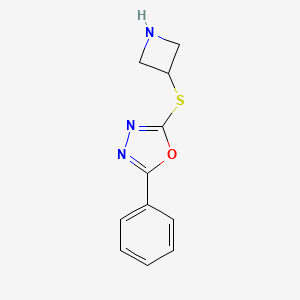
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding reactions and scalable processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
2-Azetidinones: Commonly used in β-lactam antibiotics.
Uniqueness
2-(Azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole is unique due to its combination of azetidine and oxadiazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications.
Propriétés
Formule moléculaire |
C11H11N3OS |
|---|---|
Poids moléculaire |
233.29 g/mol |
Nom IUPAC |
2-(azetidin-3-ylsulfanyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H11N3OS/c1-2-4-8(5-3-1)10-13-14-11(15-10)16-9-6-12-7-9/h1-5,9,12H,6-7H2 |
Clé InChI |
WVOUOLRSDONVED-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)SC2=NN=C(O2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


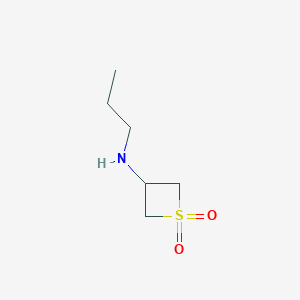
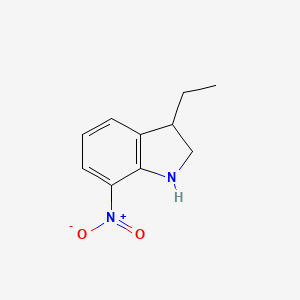
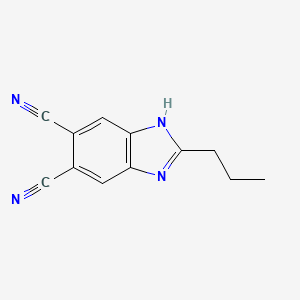
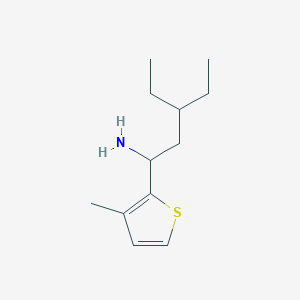
![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)
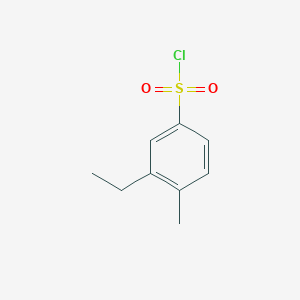
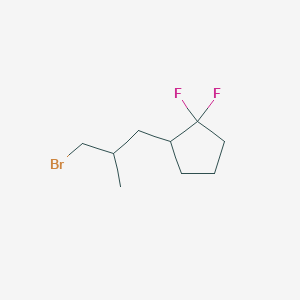
![1-[1-(Propan-2-yl)-1H-imidazol-5-yl]cyclopropan-1-amine](/img/structure/B13241751.png)


